molecular formula C7H7BrCl2N2O B8050412 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride

6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride

Número de catálogo: B8050412
Peso molecular: 285.95 g/mol
Clave InChI: XXPRTDKAPZXWMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride is a useful research compound. Its molecular formula is C7H7BrCl2N2O and its molecular weight is 285.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-8-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPRTDKAPZXWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)O)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride, a specific analogue, belongs to this versatile class of compounds. While direct, in-depth studies on this particular molecule are not extensively published, we can infer its potential mechanisms of action by examining the well-documented activities of structurally related imidazo[1,2-a]pyridines. This guide will synthesize the current understanding of this chemical class, proposing two primary, plausible mechanisms of action for 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride: induction of apoptosis in cancer cells and positive allosteric modulation of the metabotropic glutamate receptor 2 (mGluR2). We will explore the underlying signaling pathways, provide detailed, field-proven experimental protocols for validation, and present the information with the scientific integrity required for advanced drug discovery programs.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered significant attention from medicinal chemists. Its rigid, planar structure and synthetic tractability have led to the development of numerous derivatives with a broad spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, antiviral, and neuroprotective effects.[1] The specific substitutions on the imidazo[1,2-a]pyridine ring system are critical in defining the compound's biological targets and, consequently, its mechanism of action. For 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride, the presence of a bromine atom at the 6-position and a hydroxyl group at the 8-position are key determinants of its potential biological activity.

Proposed Mechanism of Action I: Induction of Apoptosis in Cancer Cells

A significant body of research points to the pro-apoptotic activity of 6-substituted imidazo[1,2-a]pyridines in cancer cell lines.[2] This provides a strong foundation for our first proposed mechanism of action for 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride.

The Intrinsic Apoptotic Pathway

Studies on related compounds suggest that the cytotoxic effects are mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[2] This pathway is initiated by various intracellular stresses, leading to changes in the inner mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm.

A key event in this cascade is the release of cytochrome c from the mitochondria.[2] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, dismantling the cell by cleaving a variety of cellular substrates. Furthermore, evidence suggests the involvement of caspase-8, which is typically associated with the extrinsic apoptotic pathway, indicating potential crosstalk between the two pathways.[2]

apoptosis_pathway cluster_cell Cancer Cell Compound 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Cytochrome_c_mito Cytochrome c Mitochondrion->Cytochrome_c_mito Release Apaf1 Apaf-1 Cytochrome_c_mito->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Recruits & Activates Activated_Caspase9 Activated Caspase-9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Cleaves & Activates Caspase8 Pro-caspase-8 Activated_Caspase9->Caspase8 Potential Activation Activated_Caspase3 Activated Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes Activated_Caspase8 Activated Caspase-8 Activated_Caspase8->Caspase3 Cleaves & Activates

Figure 1: Proposed Intrinsic Apoptotic Pathway.

Experimental Validation Protocol

To investigate the pro-apoptotic mechanism of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride, the following experimental workflow is recommended:

Workflow:

experimental_workflow_apoptosis Cell_Culture 1. Cell Culture (e.g., HT-29, Caco-2) Compound_Treatment 2. Compound Treatment (Dose-response & time-course) Cell_Culture->Compound_Treatment MTT_Assay 3. Cell Viability Assay (MTT or similar) Compound_Treatment->MTT_Assay Apoptosis_Assays 4. Apoptosis Assays Compound_Treatment->Apoptosis_Assays Data_Analysis 5. Data Analysis & Interpretation MTT_Assay->Data_Analysis Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Assays->Annexin_V Caspase_Glo Caspase-Glo 3/7, 8, 9 Assays (Luminescence) Apoptosis_Assays->Caspase_Glo Western_Blot Western Blot Analysis (Cytochrome c, Cleaved PARP) Apoptosis_Assays->Western_Blot Annexin_V->Data_Analysis Caspase_Glo->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Experimental Workflow for Apoptosis Validation.

Detailed Steps:

  • Cell Culture and Treatment:

    • Culture human colon cancer cell lines (e.g., HT-29, Caco-2) in appropriate media.

    • Treat cells with a range of concentrations of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride for various time points (e.g., 2, 4, 8, 24 hours).

  • Cell Viability Assay:

    • Perform an MTT assay to determine the IC50 value of the compound. This will establish the optimal concentration range for subsequent mechanistic studies.

  • Apoptosis Detection by Flow Cytometry:

    • Treat cells with the compound at its IC50 concentration.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

  • Caspase Activity Assays:

    • Utilize commercially available luminescent or colorimetric assays to measure the activity of caspase-3, -8, and -9 in cell lysates after compound treatment.

  • Western Blot Analysis for Cytochrome c Release:

    • Fractionate the cytoplasm and mitochondria from treated cells.

    • Perform Western blotting on the cytoplasmic fraction using an antibody specific for cytochrome c to detect its release from the mitochondria.

Proposed Mechanism of Action II: Positive Allosteric Modulation of mGluR2

A distinct and equally plausible mechanism of action for imidazo[1,2-a]pyridine derivatives is the positive allosteric modulation (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[3] mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission and neuronal excitability. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3]

Allosteric Modulation of mGluR2

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds.[3] PAMs do not activate the receptor on their own but enhance the response of the receptor to glutamate.[3] This offers a more nuanced approach to modulating receptor activity compared to direct agonists, potentially with a better safety profile.

mGluR2_pathway cluster_synapse Synapse Glutamate Glutamate mGluR2 mGluR2 Receptor Glutamate->mGluR2 Binds (Orthosteric) G_protein Gi/o Protein mGluR2->G_protein Activates Compound 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride (PAM) Compound->mGluR2 Binds (Allosteric) Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Leads to

Figure 3: Proposed mGluR2 Positive Allosteric Modulation.

Experimental Validation Protocol

To assess the activity of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride as an mGluR2 PAM, the following experimental approach is recommended:

Workflow:

experimental_workflow_mglur2 Cell_Line 1. Stable Cell Line (CHO or HEK293 expressing mGluR2) Calcium_Flux 2. Intracellular Calcium Mobilization Assay (FLIPR or similar) Cell_Line->Calcium_Flux cAMP_Assay 3. cAMP Accumulation Assay (HTRF or similar) Cell_Line->cAMP_Assay EC50_Shift 4. Glutamate EC50 Shift Assay Calcium_Flux->EC50_Shift cAMP_Assay->EC50_Shift Data_Analysis 5. Data Analysis & Interpretation EC50_Shift->Data_Analysis

Figure 4: Experimental Workflow for mGluR2 PAM Validation.

Detailed Steps:

  • Cell Line Generation:

    • Use a stable cell line (e.g., CHO or HEK293) recombinantly expressing human mGluR2.

  • Functional Assays:

    • cAMP Assay:

      • Pre-incubate the cells with the test compound.

      • Stimulate the cells with a sub-maximal concentration of glutamate in the presence of forskolin (to stimulate adenylyl cyclase).

      • Measure the levels of cAMP using a competitive immunoassay (e.g., HTRF). A PAM will potentiate the glutamate-induced inhibition of forskolin-stimulated cAMP accumulation.

    • Calcium Mobilization Assay (if using a Gαqi-coupled receptor):

      • Co-express a promiscuous G-protein (e.g., Gα16) to couple the mGluR2 receptor to the phospholipase C pathway.

      • Load cells with a calcium-sensitive dye.

      • Measure the potentiation of glutamate-induced intracellular calcium release in the presence of the test compound using a fluorometric imaging plate reader (FLIPR).

  • EC50 Shift Assay:

    • Generate a glutamate concentration-response curve in the absence and presence of a fixed concentration of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride.

    • A leftward shift in the glutamate EC50 value in the presence of the compound is indicative of positive allosteric modulation.

Quantitative Data Summary

While specific quantitative data for 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride is not available in the public domain, the following table outlines the expected data to be generated from the proposed experimental protocols.

Parameter Assay Expected Outcome for an Active Compound
IC50 MTT Cell Viability AssayA value in the low micromolar to nanomolar range, indicating cytotoxic potential.
% Apoptotic Cells Annexin V/PI StainingA significant increase in the percentage of Annexin V positive cells compared to vehicle control.
Caspase Activity Caspase-Glo AssaysA fold-increase in the luminescence signal for caspases-3, -8, and/or -9.
EC50 (Glutamate) cAMP or Calcium Flux AssayA leftward shift in the EC50 value of glutamate in the presence of the compound.
Fold Potentiation PAM AssaysA measurable increase in the maximal response to a sub-maximal concentration of glutamate.

Conclusion and Future Directions

This technical guide has outlined two scientifically plausible mechanisms of action for 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride based on the known biological activities of the broader imidazo[1,2-a]pyridine chemical class. The proposed pro-apoptotic and mGluR2 modulatory activities are not mutually exclusive and warrant experimental investigation. The detailed protocols provided herein offer a robust framework for elucidating the precise molecular pharmacology of this compound.

Future research should focus on executing these experimental plans to generate empirical data. Should the compound prove active in either of these pathways, further studies, including in vivo efficacy models for cancer or neurological disorders, would be the logical next step in its development as a potential therapeutic agent.

References

  • Musiol, R., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. [Link]

  • Google Patents. (2014).
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

Sources

6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: April 2026

6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride: A Bifunctional Scaffold for Advanced Pharmacophore Synthesis

Executive Summary

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in modern medicinal chemistry, serving as the pharmacodynamic backbone for a diverse array of therapeutics, including hypnotics, anti-ulceratives, and oncology candidates[1]. Within this chemical space, 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride emerges as a highly versatile, bifunctional building block. By strategically positioning an electrophilic bromine atom at C-6 and a nucleophilic hydroxyl group at C-8, this molecule enables orthogonal, late-stage functionalization. This technical guide explores the structural logic, physicochemical properties, and validated synthetic workflows for utilizing this compound in drug discovery.

Chemical Identity & Physicochemical Profiling

Handling the free base of electron-rich fused bicyclic systems often presents challenges related to auto-oxidation and poor solubility. The dihydrochloride salt formulation mitigates these issues, providing superior bench stability and enhanced solubility in polar protic solvents, which is critical for automated high-throughput screening (HTS) workflows[2].

PropertyValue
Chemical Name 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride
CAS Number 1609431-12-0 (Dihydrochloride) / 1202450-64-3 (Free Base)
Molecular Formula C7H5BrN2O · 2HCl
Molecular Weight 285.95 g/mol (Salt) / 213.03 g/mol (Free Base)
SMILES Oc1cc(Br)cn2ccnc12.Cl.Cl
Appearance Powder or crystals
Storage Conditions Inert atmosphere, Room Temperature

Data aggregated from commercial supplier specifications and chemical databases[2][3].

Structural Logic & Reactivity Profile

The synthetic utility of 6-Bromoimidazo[1,2-a]pyridin-8-ol is driven by the distinct electronic environments of its two functional handles:

  • The C-6 Bromine (Electrophilic Handle): The imidazo[1,2-a]pyridine ring is a 10- π electron aromatic system. The C-6 position is highly activated for oxidative addition by Palladium(0) catalysts. This makes it an ideal anchor for carbon-carbon bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, and Heck cross-couplings[1].

  • The C-8 Hydroxyl (Nucleophilic Handle): Acting as a phenolic-like moiety, the C-8 hydroxyl group can undergo O-alkylation to modulate the molecule's topological polar surface area (tPSA) and lipophilicity. Alternatively, it can be converted into a trifluoromethanesulfonate (-OTf), generating a secondary electrophilic site for sequential, one-pot double functionalization[1].

DivergentSynthesis A 6-Bromoimidazo[1,2-a]pyridin-8-ol (Central Scaffold) B C-6 Functionalization (Pd-Catalyzed) A->B C C-8 Functionalization (Nucleophilic) A->C D Suzuki / Sonogashira Couplings B->D E O-Alkylation / Triflation C->E F Advanced Pharmacophores (PI3K/mTOR, GABA-A) D->F E->F

Divergent synthetic pathways of 6-Bromoimidazo[1,2-a]pyridin-8-ol.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C-6

Causality & Rationale: Traditional thermal heating for Suzuki couplings on imidazo[1,2-a]pyridines can require extended reaction times (12-24 hours) and often leads to protodehalogenation side-products. Microwave irradiation rapidly overcomes the activation energy barrier, driving the reaction to completion in under 30 minutes. Because the starting material is a dihydrochloride salt, an excess of inorganic base (e.g., K2CO3) is required to neutralize the HCl equivalents in situ before the base can activate the boronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, combine 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride (1.0 eq), the desired arylboronic acid (1.5 eq), and K2CO3 (4.0 eq—Note: 2.0 eq neutralizes the salt, 2.0 eq drives the coupling).

  • Solvent & Catalyst Addition: Add a solvent mixture of 1,4-Dioxane/EtOH/H2O (v/v/v 4:1:1). Introduce the catalyst, Pd(PPh3)4 (0.05 eq).

  • Degassing: Purge the vial with Argon for 5 minutes to remove dissolved oxygen, preventing catalyst poisoning and homocoupling of the boronic acid. Seal the vial.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 110°C for 20 minutes.

  • Self-Validation Checkpoint: Sample the crude mixture for LC-MS. The disappearance of the starting material mass ( [M+H]+=213/215 for the free base) and the appearance of the product mass confirms conversion.

  • Workup & Purification: Dilute with EtOAc and wash with water. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over Na2SO4, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

MicrowaveProtocol S1 1. Reagent Prep (Base Neutralization) S2 2. Degassing (Argon Purge) S1->S2 S3 3. MW Irradiation (110°C, 20 min) S2->S3 S4 4. Workup (Phase Separation) S3->S4 S5 5. Validation (LC-MS / NMR) S4->S5

Self-validating microwave-assisted Suzuki-Miyaura cross-coupling workflow.

Protocol B: C-8 O-Alkylation for Lipophilicity Tuning

Causality & Rationale: The free hydroxyl group at C-8 acts as a hydrogen bond donor, which can restrict blood-brain barrier (BBB) permeability. O-alkylation masks this donor, increasing lipophilicity.

Step-by-Step Methodology:

  • Free Base Liberation: Suspend the dihydrochloride salt (1.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Electrophilic Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.2 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The O-alkylated product will have a significantly higher Rf value than the highly polar starting material.

  • Quenching & Extraction: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash extensively with brine to remove DMF, dry, and concentrate.

Applications in Advanced Drug Discovery

The functionalized derivatives of 6-Bromoimidazo[1,2-a]pyridin-8-ol have profound implications in targeted therapeutics:

  • PI3K/mTOR Inhibitors: The imidazo[1,2-a]pyridine scaffold is heavily utilized in the design of dual PI3K/mTOR inhibitors. The core acts as an ATP-competitive hinge binder in the kinase domain. For instance, advanced derivatives have been synthesized and radiolabeled with Carbon-11 to serve as Positron Emission Tomography (PET) probes for in vivo cancer imaging[4].

  • GABA-A Receptor Modulators: By varying the substituents at the C-6 position via cross-coupling, researchers can fine-tune the binding affinity and selectivity for the α1​ subunit of the GABA-A receptor, a mechanism central to the efficacy of non-benzodiazepine hypnotics[1].

References

  • NextSDS. "6-Bromoimidazo[1,2-a]pyridin-8-ol — Chemical Substance Information." NextSDS Database. 3

  • BLD Pharm. "6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride." Product Catalog. 2

  • IMIST. "EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES." IMIST Scientific Publications.

  • ResearchGate. "Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions." ResearchGate. 1

  • PMC / NIH. "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer." National Institutes of Health. 4

Sources

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. For a compound such as 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride, a heterocyclic compound with potential applications in medicinal chemistry, an unambiguous determination of its molecular weight and exact mass is fundamental. This guide provides a comprehensive overview of these critical parameters, detailing both the theoretical calculations and the experimental methodology for their verification. As Senior Application Scientists, our focus is not merely on the 'what' but the 'why'—providing the causal logic behind the analytical choices to ensure self-validating and trustworthy results.

Theoretical Molecular Weight and Exact Mass

The first step in characterizing a new compound is to calculate its theoretical molecular weight and exact mass based on its chemical formula. It is crucial to distinguish between the free base (6-Bromoimidazo[1,2-a]pyridin-8-ol) and its dihydrochloride salt, as the addition of two hydrochloric acid molecules significantly alters these values.

The molecular formula for the free base, 6-Bromoimidazo[1,2-a]pyridin-8-ol, has been established as C₇H₅BrN₂O[1]. For the dihydrochloride salt, the molecular formula becomes C₇H₅BrN₂O · 2HCl or C₇H₇BrCl₂N₂O.

Molecular Weight is calculated using the average atomic masses of the constituent elements, which accounts for the natural abundance of their isotopes.

Exact Mass , also known as the monoisotopic mass, is calculated using the mass of the most abundant isotope for each element[2]. This value is of paramount importance in high-resolution mass spectrometry[1].

The table below summarizes the calculated molecular weight and exact mass for both the free base and its dihydrochloride salt.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
6-Bromoimidazo[1,2-a]pyridin-8-olC₇H₅BrN₂O213.034211.95888
6-Bromoimidazo[1,2-a]pyridin-8-ol DihydrochlorideC₇H₇BrCl₂N₂O285.96284.90984

Calculations are based on the isotopic masses: C=12.000000, H=1.007825, Br=78.918338, N=14.003074, O=15.994915, Cl=34 .968853[3][4].

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

While theoretical calculations provide expected values, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of small molecules with high accuracy and precision[1].

The causality behind choosing HRMS lies in its ability to differentiate between compounds with the same nominal mass but different elemental compositions. Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can achieve mass accuracies of less than 5 ppm (parts per million), providing a high degree of confidence in the determined elemental formula[5].

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the exact mass of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride using HRMS.

HRMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Validation Sample Dissolve sample in a suitable solvent (e.g., Methanol/Water) Infusion Direct infusion or LC introduction into the ESI source Sample->Infusion Introduction Standard Prepare a known internal standard solution for mass calibration MassCalibration Internal or external mass calibration Standard->MassCalibration Calibration Ionization Electrospray Ionization (ESI) in positive ion mode Infusion->Ionization MassAnalysis Mass analysis in a high-resolution analyzer (e.g., Orbitrap, Q-TOF) Ionization->MassAnalysis Detection Detection of ions and generation of mass spectrum MassAnalysis->Detection DataAcquisition Acquire high-resolution mass spectrum Detection->DataAcquisition DataAcquisition->MassCalibration PeakIdentification Identify the [M+H]⁺ ion of the analyte MassCalibration->PeakIdentification FormulaConfirmation Compare experimental exact mass to theoretical value and analyze isotopic pattern PeakIdentification->FormulaConfirmation

Sources

Methodological & Application

Application Note: Divergent Synthesis of Substituted Imidazo[1,2-a]pyridines from 6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance & Chemical Logic

The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern drug discovery. It is widely embedded in therapeutics ranging from anxiolytics to advanced oncology candidates [1] and [2]. Achieving deep structural diversity around this core requires starting materials that offer multiple, orthogonally reactive sites. (CAS 1609431-12-0)[3] serves as an ideal trifunctional building block due to its distinct regiochemical reactivity:

  • C-8 Hydroxyl Group: Acts as an oxygen nucleophile (pKa ~9). It can be selectively alkylated or converted into a triflate to enable further functionalization.

  • C-6 Bromide: An excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].

  • C-3 Position: The bridgehead nitrogen donates electron density into the imidazole ring, rendering the C-3 position highly nucleophilic (enamine-like). This site is primed for late-stage electrophilic aromatic substitution (EAS) or[5].

Because the starting material is supplied as a dihydrochloride salt, stoichiometric control of the base is the critical first step in the synthetic workflow to prevent unwanted side reactions.

Experimental Workflows and Mechanistic Rationale

Workflow SM 6-Bromoimidazo[1,2-a]pyridin-8-ol (Dihydrochloride Salt) FreeBase Step 1: Free-Basing & C-8 Alkylation SM->FreeBase K2CO3, R-X, DMF Suzuki Step 2: C-6 Suzuki-Miyaura Cross-Coupling FreeBase->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 CH_Act Step 3: C-3 Electrophilic Halogenation Suzuki->CH_Act NIS or NBS, MeCN Product Fully Substituted Imidazo[1,2-a]pyridine CH_Act->Product Divergent Library

Divergent orthogonal functionalization workflow for 6-bromoimidazo[1,2-a]pyridin-8-ol.

Protocol A: Salt Neutralization and C-8 Alkylation

Mechanistic Rationale: The dihydrochloride salt contains two equivalents of HCl that must be neutralized before the C-8 hydroxyl can act as a nucleophile. Using exactly 3.0 to 3.5 equivalents of a mild base like potassium carbonate (K₂CO₃) is optimal: two equivalents neutralize the core, and the remainder deprotonates the hydroxyl group. Stronger bases (like NaH) are avoided to prevent competing alkylation at the basic imidazopyridine nitrogen.

Step-by-Step Procedure:

  • Preparation: Charge a dry, round-bottom flask with 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride (1.0 eq) and anhydrous DMF (0.2 M).

  • Free-Basing: Add anhydrous K₂CO₃ (3.5 eq) portion-wise at 0 °C. Stir the suspension at room temperature for 30 minutes. Self-Validation: Complete neutralization is indicated when the evolution of CO₂ gas ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench with ice water to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum to afford the C-8 alkylated intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

Mechanistic Rationale: The C-6 bromide undergoes oxidative addition with Pd(0). We recommend Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step and prevents catalyst degradation (blacking out)[1]. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrate and the inorganic base required for transmetalation.

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine the C-8 protected 6-bromoimidazo[1,2-a]pyridine (1.0 eq), aryl boronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1, 0.1 M).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen. Seal the tube tightly.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc) to yield the C-6 arylated product.

Protocol C: Regioselective C-3 Electrophilic Halogenation

Mechanistic Rationale: The C-3 position is the most electron-rich site on the imidazo[1,2-a]pyridine ring. Electrophilic aromatic substitution occurs rapidly without the need for Lewis acid catalysis[1]. N-Iodosuccinimide (NIS) is utilized as a mild, solid source of electrophilic iodine, providing a controlled reaction that prevents over-oxidation or non-specific halogenation across the ring[5].

Step-by-Step Procedure:

  • Preparation: Dissolve the C-6/C-8 substituted imidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile (0.1 M) at room temperature.

  • Halogenation: Add NIS (1.05 eq) in a single portion. Self-Validation: The reaction mixture will typically darken immediately upon addition, indicating the formation of the charge-transfer complex.

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is usually complete within this timeframe due to the high nucleophilicity of the C-3 position.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted iodine species. Extract with dichloromethane (DCM).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. The resulting 3-iodo-imidazopyridine can be used for subsequent late-stage cross-couplings (e.g., Sonogashira or secondary Suzuki couplings).

Quantitative Data & Reaction Scope Summary

Reaction StepTransformationReagents & CatalystTemp / TimeTypical YieldFunctional Group Tolerance
Protocol A Free-Basing & C-8 AlkylationK₂CO₃ (3.5 eq), R-X (1.1 eq), DMF0 °C to RT, 6 h80–95%Tolerates esters, nitriles, unactivated alkyl halides.
Protocol B C-6 Suzuki-Miyaura CouplingPd(dppf)Cl₂ (5 mol%), Ar-B(OH)₂, Na₂CO₃, Dioxane/H₂O90 °C, 12 h65–88%Tolerates aldehydes, free amines, fluorinated aryls.
Protocol C C-3 IodinationNIS (1.05 eq), MeCNRT, 2 h85–98%Highly robust; tolerates most standard functional groups.

References

  • [4] Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.

  • [5] Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC (NIH).

  • [6] A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC (NIH).

  • [1] Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry - ACS Publications.

  • [3] 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride. Sigma-Aldrich.

  • [2] DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL 6,8-DISUBSTITUTED IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AS A CDK2 INHIBITORS. Heterocycles (Clockss).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride (CAS: 1609431-12-0). This resource is specifically designed for researchers, pharmacologists, and formulation scientists who encounter precipitation, poor bioavailability, or inconsistent assay results when working with this compound.

As an imidazopyridine derivative featuring a hydrophobic bromine substituent, this compound presents unique physicochemical challenges. Below, we dissect the mechanistic causes of these challenges and provide field-proven, self-validating protocols to ensure stable aqueous formulations.

Module 1: Fundamental Physicochemical FAQs

Q1: Why does my compound precipitate immediately when added to cell culture media (pH 7.4), even though it is formulated as a water-soluble dihydrochloride salt? A1: This is a classic case of disproportionation . 6-Bromoimidazo[1,2-a]pyridin-8-ol is a weak base. In its dihydrochloride form, the imidazopyridine nitrogens are protonated, rendering the molecule polar and soluble. However, every salt form has a critical threshold known as pHmax​ —the pH at which the solubility of the ionized salt equals the intrinsic solubility of the un-ionized free base.

When you introduce the salt into a pH 7.4 buffer, the microenvironmental pH drastically exceeds the compound's pHmax​ . The molecule rapidly deprotonates into its free base form. Because the bromo-substituted aromatic core is highly lipophilic, the free base has extremely low thermodynamic solubility, leading to immediate supersaturation and crystallization1[1].

Disproportionation A 6-Bromoimidazo[1,2-a]pyridin-8-ol 2HCl (Solid) B Dissolution in Aqueous Media A->B C Protonated Drug + 2 Cl⁻ (Soluble) B->C Rapid D pH > pH_max (Deprotonation) C->D Buffer pH E Free Base Form (Hydrophobic) D->E F Precipitation / Crystallization E->F Exceeds Solubility

Mechanism of pH-induced disproportionation of weak base hydrochloride salts.

Q2: I tried dissolving the salt in 0.1 N HCl to keep the pH low, but it still won't fully dissolve. Why? A2: You are observing the common-ion effect . The solubility product ( Ksp​ ) of a hydrochloride salt is defined by the equilibrium [Drug2+][Cl−]2 . When you attempt to dissolve the compound in a medium that already contains a high concentration of chloride ions (like 0.1 N HCl or high-salt biological buffers), the excess Cl− shifts the equilibrium to the left. This suppresses the dissolution of the salt, forcing it to remain in its solid state despite the favorable acidic pH 2[2].

Q3: How does the molecular structure dictate these formulation choices? A3: The imidazo[1,2-a]pyridine scaffold is planar and highly prone to π−π stacking, while the 6-bromo substitution significantly increases the molecule's lipophilicity (LogD). Although the 8-hydroxyl group provides a hydrogen bond donor/acceptor site, it is insufficient to overcome the hydrophobic penalty of the brominated bicyclic core in aqueous media without excipient assistance3[3].

Module 2: Quantitative Excipient Data & Troubleshooting

To bypass these physicochemical barriers, formulation requires the strategic use of co-solvents, surfactants, or complexing agents.

Table 1: Validated Solubilizing Agents for Imidazopyridines
Solubilizer / ExcipientOptimal RangeMechanistic Function
DMSO 1 - 5% (v/v)Primary solvent; disrupts the highly stable crystal lattice of the solid drug.
PEG400 10 - 40% (v/v)Co-solvent; reduces the dielectric constant of the aqueous phase, bridging the polarity gap.
Tween 80 1 - 5% (v/v)Non-ionic surfactant; lowers interfacial tension and prevents nucleation of the free base.
HP-β-CD 10 - 20% (w/v)Complexing agent; encapsulates the hydrophobic bromo-aromatic core within its lipophilic cavity.
Table 2: Troubleshooting Matrix
SymptomMechanistic CauseCorrective Action
Cloudiness upon dilution in pH 7.4 buffer Disproportionation (pH > pHmax​ )Pre-complex with HP-β-CD before aqueous dilution.
Precipitation in gastric fluid / 0.1 N HCl Common-ion effect suppressing Ksp​ Reduce chloride concentration in the vehicle; use acetate buffer.
Oil droplets forming in aqueous vehicle Solvent shock; rapid supersaturationIncrease PEG400 ratio; add aqueous phase dropwise under vortex.

Module 3: Step-by-Step Methodologies

Protocol A: Co-Solvent Stepwise Dilution for In Vivo Vehicles

This protocol utilizes a standard 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline vehicle, which is highly effective for imidazo-bicyclic systems4[4].

Causality Note: The order of addition is strictly linear. Adding saline before the surfactants will cause immediate "solvent shock," where the local dielectric constant drops too rapidly, forcing the drug out of solution.

  • Primary Dissolution: Weigh the required amount of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride and dissolve completely in 100% DMSO (representing 5% of the final volume). Ensure the solution is optically clear.

  • Co-solvent Addition: Add PEG400 (40% of final volume) and vortex vigorously for 30 seconds.

  • Surfactant Addition: Add Tween 80 (5% of final volume) and vortex until a homogenous, viscous solution is formed.

  • Aqueous Quench: Add Saline (50% of final volume) dropwise while continuously vortexing. Dropwise addition prevents localized zones of high aqueous concentration that exceed the metastable zone width of the drug.

  • Self-Validation Check: Allow the formulation to sit at room temperature for 1 hour. If the solution remains transparent and passes through a 0.22 µm syringe filter without resistance, the thermodynamic stability of the vehicle is confirmed.

FormulationWorkflow Step1 Step 1: Dissolve in 100% DMSO (10-20 mM Stock) Step2 Step 2: Add Solubilizer (PEG400 / Tween 80) Step1->Step2 Step3 Step 3: Add Aqueous Buffer Dropwise with Vortexing Step2->Step3 Decision Is Solution Clear? Step3->Decision Success Proceed to Assay Decision->Success Yes Fail Precipitation Detected Decision->Fail No Remedy Increase Cosolvent Ratio Fail->Remedy Remedy->Step1 Reformulate

Stepwise formulation workflow for preparing stable aqueous drug solutions.

Protocol B: Preparation of HP-β-CD Inclusion Complexes (For In Vitro Assays)

When DMSO must be kept below 0.1% for sensitive cell-based assays, cyclodextrin complexation is the authoritative standard[4].

  • Complexation Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in MS-grade water.

  • Thermal Disruption: Add the solid 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride directly to the cyclodextrin solution. Heat the mixture gently to 45°C in a thermomixer. Causality: Heating increases kinetic energy, facilitating the disruption of the drug's crystal lattice and promoting the thermodynamic insertion of the hydrophobic core into the cyclodextrin cavity.

  • Equilibration: Agitate at 45°C for 2 hours, then allow it to cool slowly to room temperature overnight to establish thermodynamic equilibrium.

  • Self-Validation Check: Centrifuge the sample at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a solid pellet validates that 100% of the active pharmaceutical ingredient has been successfully complexed and is fully soluble in the aqueous phase.

References

  • [2] Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.

  • [1] How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki.

  • [3] Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases.

  • [4] Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives. Benchchem.

Sources

Validation & Comparative

Application Guide: Reactivity Profiling of 6-Bromo vs. 6-Chloroimidazo[1,2-a]pyridin-8-ol in Cross-Coupling Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and self-validating experimental protocols.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine bicyclic system is a privileged pharmacophore found in numerous marketed drugs, including anxiolytics like zolpidem and alpidem[1]. Functionalizing this core is a critical step in SAR (Structure-Activity Relationship) campaigns. Specifically, the 8-hydroxyl group provides a vital handle for hydrogen bonding or downstream etherification, while the 6-position halogen serves as the primary site for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

When designing synthetic routes, chemists frequently must choose between 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride and 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride [2]. While the chloride derivative is often more atom-economical, the bromide derivative offers superior kinetic profiles. This guide objectively compares their reactivity, highlights the causality behind catalyst selection, and provides self-validating protocols for successful functionalization.

Thermodynamic Causality & Reactivity Principles

The fundamental difference in reactivity between the 6-bromo and 6-chloro derivatives stems from the Bond Dissociation Energy (BDE) of the carbon-halogen bond.

  • C-Br Bond: Weaker (~280 kJ/mol). The oxidative addition of Palladium(0) into the C-Br bond is rapid. Standard, inexpensive catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ are highly effective under mild thermal conditions.

  • C-Cl Bond: Stronger (~340 kJ/mol). The oxidative addition into the C-Cl bond is the rate-limiting step. Standard phosphine ligands fail to lower the activation energy sufficiently, leading to stalled reactions or catalyst degradation. Successful coupling requires electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) to increase the electron density on the Pd center, facilitating insertion.

Salt Form Stoichiometry (Critical Failure Point)

A frequent point of failure in these workflows is neglecting the salt form of the starting materials.

  • The 6-bromo derivative is commonly supplied as a dihydrochloride salt .

  • The 6-chloro derivative is commonly supplied as a hydrochloride salt [2].

In a standard Suzuki coupling, the base (e.g., K2​CO3​ ) is required to activate the boronic acid for transmetalation. If you use the standard 2.0 equivalents of base with the 6-bromo dihydrochloride salt, the base is entirely consumed neutralizing the HCl. The catalytic cycle will halt at the Pd(II) intermediate. Causality: You must add compensatory base equivalents to liberate the free base in situ before the cross-coupling can proceed.

Quantitative Performance Comparison

The following table summarizes the operational differences and required parameters for standard cross-coupling workflows.

Parameter6-Bromoimidazo[1,2-a]pyridin-8-ol 2HCl6-Chloroimidazo[1,2-a]pyridin-8-ol HCl
CAS Number 1609431-12-01202450-64-3[2]
Salt Stoichiometry Dihydrochloride (2HCl)Hydrochloride (HCl)
Base Required (Neutralization) + 2.0 equivalents+ 1.0 equivalent
Total Base for Suzuki 4.0 - 5.0 equivalents3.0 - 4.0 equivalents
C-X Bond Dissociation Energy ~280 kJ/mol~340 kJ/mol
Optimal Pd Catalyst System Pd(PPh3​)4​ (5 mol%) Pd2​(dba)3​
  • XPhos (5-10 mol%)
Typical Reaction Temperature 80–100 °C110–130 °C (or Microwave)
Average Conversion Time 2–4 hours12–24 hours (thermal)

Visualizing Workflows and Mechanisms

To conceptualize the strategic differences in handling these two substrates, review the following logical relationship and catalytic cycle diagrams.

Workflow Sub_Br 6-Bromoimidazo[1,2-a]pyridin-8-ol (Dihydrochloride) Base In Situ Neutralization (Br: +2.0 eq Base | Cl: +1.0 eq Base) Sub_Br->Base Sub_Cl 6-Chloroimidazo[1,2-a]pyridin-8-ol (Hydrochloride) Sub_Cl->Base Pd_Br Standard Pd Catalyst (e.g., Pd(PPh3)4) Fast Oxidative Addition Base->Pd_Br If X = Br Pd_Cl Specialized Pd Catalyst (e.g., Pd2(dba)3 / XPhos) High Energy Barrier Base->Pd_Cl If X = Cl Product 8-Hydroxyimidazo[1,2-a]pyridine Derivatives Pd_Br->Product Mild Heating (80-100°C) Pd_Cl->Product Harsh Heating (110-130°C)

Workflow comparison for 6-Br vs 6-Cl imidazo[1,2-a]pyridine cross-coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Br: Fast | Cl: Slow TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet + Base PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product Release

Catalytic cycle highlighting the oxidative addition bottleneck for chlorides.

Self-Validating Experimental Protocols: Suzuki-Miyaura Coupling

The following protocols are designed as self-validating systems. The causality of each step is explained to ensure scientific integrity.

Protocol A: Coupling with 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride

Objective: Achieve >95% conversion using standard catalysis.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask, add 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride (1.0 eq), Arylboronic acid (1.2 eq), and K2​CO3​ (4.0 eq).

    • Causality: 2.0 eq of K2​CO3​ neutralizes the 2HCl salt; the remaining 2.0 eq drives the transmetalation.

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H2​O (0.1 M concentration).

    • Causality: Dioxane solubilizes the organic fragments; water is strictly required to dissolve the inorganic base and form the reactive boronate complex.

  • Deoxygenation (Critical): Perform 3 cycles of freeze-pump-thaw or vigorously sparge with Argon for 15 minutes.

    • Causality: Pd(PPh3​)4​ is highly sensitive to dissolved oxygen, which rapidly oxidizes Pd(0) to inactive Pd(II).

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3​)4​ (5 mol%). Seal the flask and heat to 90 °C for 3 hours.

  • Self-Validation (LC-MS): Sample the reaction at 2 hours.

    • Validation Metric: Look for the disappearance of the distinct 1:1 isotopic mass pattern (M / M+2) characteristic of the bromine atom. If the 1:1 pattern persists, oxidative addition has stalled (likely due to oxygen contamination).

Protocol B: Coupling with 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride

Objective: Overcome the high C-Cl activation barrier using specialized ligands.

Step-by-Step Methodology:

  • Reagent Assembly: To a microwave vial or pressure tube, add 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride (1.0 eq), Arylboronic acid (1.5 eq), and Cs2​CO3​ (3.5 eq).

    • Causality: Cesium carbonate is used because the larger Cs+ counterion increases the solubility and reactivity of the base in organic solvents, which is necessary for the harsher conditions. 1.0 eq neutralizes the HCl salt.

  • Solvent Addition: Add a 4:1 mixture of Toluene and H2​O .

    • Causality: Toluene allows for higher reflux temperatures compared to Dioxane.

  • Deoxygenation: Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd2​(dba)3​ (5 mol%) and XPhos (10 mol%). Seal the vessel and heat to 120 °C for 16 hours (or 150 °C for 30 mins via Microwave irradiation).

    • Causality: XPhos is a bulky, electron-rich Buchwald ligand that forces the Pd center into a highly reactive, low-coordinate state, enabling insertion into the stubborn C-Cl bond.

  • Self-Validation (LC-MS): Sample the reaction at 8 hours.

    • Validation Metric: The starting material will exhibit a 3:1 isotopic mass pattern (M / M+2) due to 35Cl and 37Cl . The emergence of the product mass minus the chloride signature confirms successful coupling.

References

  • Source: IMIST (Institut Marocain de l'Information Scientifique et Technique)
  • 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride Product Specification Source: Sigma-Aldrich URL
  • 6-Chloroimidazo[1,2-a]pyridin-8-ol hydrochloride Product Specification Source: Sigma-Aldrich URL
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega - ACS Publications URL

Sources

HPLC-UV method validation for 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

HPLC-UV Method Validation for 6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride Purity Analysis: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex heterocyclic building blocks, the analytical methods used to verify their purity must evolve. The compound 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride (CAS: 1609431-12-0) is a highly polar, basic intermediate critical to the synthesis of advanced therapeutics, including novel antivirals and kinase inhibitors[1].

Analyzing this compound via traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a distinct challenge: the dihydrochloride salt completely dissociates in solution, yielding a positively charged imidazopyridine core. When utilizing standard Fully Porous Particle (FPP) silica columns, analysts frequently encounter severe peak tailing due to secondary ion-exchange interactions between the basic nitrogen atoms of the analyte and residual acidic silanols on the stationary phase[2].

This guide objectively compares the performance of a traditional FPP C18 method against a modern Superficially Porous Particle (SPP) "core-shell" C18 method. Furthermore, it outlines a self-validating, step-by-step protocol grounded in the newly revised 3[3], ensuring the analytical procedure is robust, reproducible, and fit for its intended purpose[4].

Mechanistic Rationale: SPP vs. FPP Columns

The causality behind upgrading from a 5 µm FPP column to a 2.7 µm SPP column is rooted in the van Deemter equation. SPP columns feature a solid, impermeable silica core surrounded by a thin porous shell. This unique morphology fundamentally alters mass transfer kinetics:

  • Reduced Eddy Dispersion (A-term): The highly uniform particle size distribution of core-shell particles creates a tightly packed bed, minimizing the multiple path lengths analyte molecules can take.

  • Accelerated Mass Transfer (C-term): The shallow porous shell ensures that the basic imidazopyridine molecules spend less time diffusing in and out of the pores, drastically sharpening the chromatographic band.

The result is UHPLC-level theoretical plate counts ( N ) at standard HPLC backpressures, allowing for baseline resolution of closely eluting positional isomers and synthetic byproducts.

Dispersion_Mechanisms FPP Fully Porous Particle (5 µm) High Eddy Diffusion Deep Pore Mass Transfer Broad Broad Peak Elution Low Resolution (Rs < 2.0) FPP->Broad High Dispersion SPP Core-Shell Particle (2.7 µm) Uniform Packed Bed Shallow Pore Mass Transfer Sharp Sharp Peak Elution High Resolution (Rs > 3.5) SPP->Sharp Low Dispersion

Comparison of chromatographic dispersion between FPP and SPP columns.

Comparative Performance Data

To establish the superiority of the SPP methodology, 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride was analyzed using both column architectures under identical mobile phase conditions (0.1% Trifluoroacetic acid in Water/Acetonitrile). The use of Trifluoroacetic acid (TFA) is a deliberate mechanistic choice: it acts as an ion-pairing agent and lowers the pH to ~2.0, ensuring the imidazopyridine nitrogens remain fully protonated while simultaneously suppressing silanol ionization to eliminate tailing[2].

Table 1: Chromatographic Performance Comparison

ParameterTraditional Method (FPP C18)Optimized Method (SPP C18)
Column Dimensions 250 x 4.6 mm, 5 µm100 x 4.6 mm, 2.7 µm
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 15.0 min4.5 min
System Backpressure ~120 bar~180 bar
Peak Tailing Factor ( Tf​ ) 1.65 (Significant tailing)1.08 (Highly symmetrical)
Theoretical Plates ( N ) ~8,000~22,000
Resolution ( Rs​ ) from Impurities 1.83.8

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) criteria that must be met before any sample data is integrated, ensuring total data integrity.

Phase 1: Reagent & Sample Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with Diluent (1.0 mg/mL).

  • Working Standard Solution: Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume (100 µg/mL).

Phase 2: Chromatographic Execution & SST

  • Column: SPP C18 (100 x 4.6 mm, 2.7 µm).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 3.5 min: 5% to 60% B

    • 3.5 - 4.0 min: 60% to 95% B

    • 4.0 - 4.5 min: 5% B (Re-equilibration)

  • Detection: UV at 254 nm (optimal for the conjugated imidazopyridine ring).

  • Injection Volume: 5.0 µL.

  • System Suitability Test (SST): Inject the Working Standard Solution six times consecutively.

    • Self-Validation Gate: The system is only deemed "fit for purpose" if the Relative Standard Deviation (RSD) of the peak area is 2.0% and the Tailing Factor ( Tf​ ) is 1.5.

ICH Q2(R2) Method Validation Summary

Following the5[5], the optimized SPP method was subjected to rigorous validation to confirm its reliability for commercial release testing.

Validation_Lifecycle A Method Optimization (SPP Column Selection) B Specificity Testing (Impurity Resolution) A->B C Linearity & Range (25% to 150%) B->C D Accuracy & Precision (Spike Recovery & RSD) C->D E Robustness Evaluation (DoE Parameters) D->E F Validated Procedure (Fit for Purpose) E->F

ICH Q2(R2) analytical procedure validation lifecycle.

Specificity: The method successfully resolved 6-Bromoimidazo[1,2-a]pyridin-8-ol from known synthetic precursors and related substances, such as 6-bromo-8-methoxyimidazo[1,2-a]pyridine[6], achieving a baseline resolution ( Rs​ ) of 3.8.

Table 2: ICH Q2(R2) Validation Results (SPP Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at retention time; Rs​>2.0 Rs​=3.8 Pass
Linearity & Range R2≥0.999 (25% to 150% nominal conc.) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 spike levels99.4% - 100.6%Pass
Precision (Repeatability) RSD 2.0% (n=6)0.62%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mLPass

By transitioning from FPP to SPP column technology and strictly adhering to the ICH Q2(R2) lifecycle framework, laboratories can achieve a highly robust, self-validating analytical method that guarantees the purity and safety of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride APIs.

References

Sources

Benchmarking 6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride in Competitive Kinase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Quest for Kinase Selectivity

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities. In recent years, this heterocyclic system has garnered significant attention as a versatile template for the design of potent protein kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of selective kinase inhibitors is a major focus of modern drug discovery.[2]

The imidazo[1,2-a]pyridine scaffold has been successfully derivatized to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3K), Vascular Endothelial Growth Factor Receptors (VEGFR), and Pim kinases.[1][3][4] This guide focuses on a novel derivative, 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride, and provides a comprehensive framework for its preclinical evaluation.

Given that a related compound, 6-Bromoimidazo[1,2-a]pyridin-8-amine, has been explored as a CDK2 inhibitor, this guide will use CDK2 as a primary hypothetical target for our compound of interest. To provide a thorough assessment of its selectivity, we will also benchmark it against a panel of other relevant kinases that have been shown to be targets of the broader imidazo[1,2-a]pyridine class: PIM-1, Src, and VEGFR2.

This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride's hypothetical performance against established benchmark inhibitors, supported by detailed experimental protocols and data presentation.

Hypothetical Kinase Target Profile of 6-Bromoimidazo[1,2-a]pyridin-8-ol Dihydrochloride

Based on the known targets of the imidazo[1,2-a]pyridine scaffold, we propose the following hypothetical kinase target profile for 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride for the purpose of this benchmarking guide:

  • Primary Target: Cyclin-Dependent Kinase 2 (CDK2)

  • Secondary Targets for Selectivity Profiling:

    • PIM-1 (a serine/threonine kinase)

    • Src (a non-receptor tyrosine kinase)

    • VEGFR2 (a receptor tyrosine kinase)

The rationale for this selection is to assess both the potency of the compound against its presumed primary target and its selectivity across different branches of the human kinome.

Selection of Benchmark Kinase Inhibitors

To provide a meaningful comparison, a panel of well-characterized and commercially available kinase inhibitors with known activity against our selected targets will be used.

Target KinaseBenchmark InhibitorReported IC50
CDK2 Roscovitine~40 nM[5]
Milciclib~45 nM[6]
PIM-1 SMI-4a~24 µM (IC50), 0.6 µM (Ki)[7]
AZD1208~0.4 nM[8]
Src Dasatinib~0.8 nM[9]
Saracatinib (AZD0530)~2.7 nM[9]
VEGFR2 Sunitinib~80 nM[10]
Axitinib~0.2 nM[10]

Experimental Design: A Head-to-Head Comparison

The core of this benchmarking study is a series of in vitro competitive kinase assays designed to determine the half-maximal inhibitory concentration (IC50) of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride against the selected kinase panel. The results will be directly compared to the IC50 values of the benchmark inhibitors determined under the same experimental conditions.

The following experimental workflow will be employed:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride and benchmark inhibitors Assay_Plate Dispense kinase-substrate mixtures and inhibitor dilutions into 384-well plates Compound_Prep->Assay_Plate Kinase_Prep Prepare kinase-substrate mixtures for CDK2, PIM-1, Src, and VEGFR2 Kinase_Prep->Assay_Plate Initiate_Rxn Initiate kinase reaction by adding ATP Assay_Plate->Initiate_Rxn Incubate Incubate at room temperature Initiate_Rxn->Incubate Stop_Rxn Stop reaction and detect signal (e.g., luminescence for ADP-Glo) Incubate->Stop_Rxn Raw_Data Collect raw luminescence data Stop_Rxn->Raw_Data Normalization Normalize data to positive and negative controls Raw_Data->Normalization Curve_Fitting Perform non-linear regression to determine IC50 values Normalization->Curve_Fitting Comparison Compare IC50 values of test compound and benchmark inhibitors Curve_Fitting->Comparison

Competitive Kinase Assay Workflow

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[11] It is a universal assay suitable for screening a wide range of kinases.[12]

Materials:

  • Recombinant human kinases (CDK2/Cyclin A, PIM-1, Src, VEGFR2)

  • Kinase-specific substrates

  • 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride

  • Benchmark inhibitors (Roscovitine, Milciclib, SMI-4a, AZD1208, Dasatinib, Saracatinib, Sunitinib, Axitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multimode plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride and each benchmark inhibitor in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series for each inhibitor in a 96-well plate, starting from 1 mM.

    • Prepare the kinase reaction buffer, kinase/substrate solutions, and ATP solution according to the ADP-Glo™ Kinase Assay technical manual.[12] The final ATP concentration should be at or near the Km for each respective kinase.

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.

    • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data with the vehicle control (DMSO) representing 0% inhibition and a known potent inhibitor at a high concentration representing 100% inhibition.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data

The following table presents hypothetical IC50 values for 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride against the selected kinase panel, in comparison to the benchmark inhibitors.

Kinase6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride IC50 (nM)Benchmark InhibitorBenchmark IC50 (nM)
CDK2 85Roscovitine42
Milciclib48
PIM-1 >10,000SMI-4a22,000
AZD12080.5
Src 1,200Dasatinib1.1
Saracatinib3.0
VEGFR2 850Sunitinib75
Axitinib0.3

Interpretation and Discussion

Based on our hypothetical data, 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride demonstrates potent inhibitory activity against CDK2, with an IC50 value in the nanomolar range. While not as potent as the established CDK2 inhibitors Roscovitine and Milciclib in this hypothetical scenario, its activity is significant and warrants further investigation.

Crucially, the compound exhibits a favorable selectivity profile. It shows minimal activity against PIM-1 and significantly weaker inhibition of Src and VEGFR2 compared to its primary target, CDK2. This selectivity is a desirable characteristic for a therapeutic candidate, as it may translate to fewer off-target effects and a better safety profile.[9]

The following diagram illustrates the hypothetical signaling pathway of CDK2 and the point of inhibition by 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride.

G cluster_pathway CDK2 Signaling Pathway in Cell Cycle Progression Cyclin_D_CDK46 Cyclin D / CDK4/6 Rb Rb Cyclin_D_CDK46->Rb phosphorylates Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->Rb hyper-phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Inhibitor 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride Inhibitor->Cyclin_E_CDK2 inhibits

Inhibition of the CDK2/Rb/E2F Pathway

Conclusion

This guide has outlined a comprehensive strategy for benchmarking 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride in competitive kinase assays. By employing a well-defined panel of kinases and established inhibitors, researchers can generate robust and comparable data to assess the compound's potency and selectivity. The hypothetical data presented herein suggests that 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride is a promising and selective CDK2 inhibitor. Further studies, including cell-based assays and in vivo models, would be necessary to fully elucidate its therapeutic potential.

References

  • A high-throughput radiometric kinase assay. PMC. Available at: [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science. Available at: [Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. Available at: [Link]

  • A High-Throughput Radiometric Kinase Assay. PubMed - NIH. Available at: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link]

  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. ACS Publications. Available at: [Link]

  • Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical c. Spandidos Publications. Available at: [Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. ACS Publications. Available at: [Link]

  • Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. AACR Publications. Available at: [Link]

  • CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen. PMC. Available at: [Link]

  • Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. PMC. Available at: [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. Available at: [Link]

  • ADP-Glo™ Kinase Assay Protocol. Promega. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. PubMed. Available at: [Link]

  • vegfr2 selective inhibitors. Selleckchem. Available at: [Link]

  • Pim1 selective inhibitors. Selleckchem. Available at: [Link]

  • Pim-1 kinase as cancer drug target: An update. PMC - NIH. Available at: [Link]

  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers. Available at: [Link]

  • Src inhibitors with other agents in clinical trials. ResearchGate. Available at: [Link]

  • Some of the clinically approved VEGFR2-kinase inhibitors. ResearchGate. Available at: [Link]

  • Development of a highly selective c-Src kinase inhibitor. PMC. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher pushing the boundaries of drug discovery, the introduction of novel compounds is a daily reality. Among these is 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride, a heterocyclic compound with potential applications in medicinal chemistry.[1] While its full toxicological profile is yet to be exhaustively established, its structure, featuring a brominated imidazopyridine core, necessitates a cautious and well-informed approach to handling. This guide provides a comprehensive, field-tested framework for the safe use of this compound, ensuring that your research progresses without compromising your well-being.

Hazard Assessment: Understanding the "Why" Behind the "How"

Therefore, it is prudent to treat 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride with a high degree of caution, assuming it may be:

  • A skin and eye irritant. [3][4][5][6]

  • Harmful if inhaled or swallowed. [4]

  • Potentially toxic to specific organs with prolonged or repeated exposure. [2]

This proactive hazard assessment is the cornerstone of a robust safety protocol. It is not merely about following rules, but about understanding the potential consequences and making informed decisions to mitigate them.

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride. Each component of your PPE serves a specific purpose, and their combined use creates a formidable barrier against exposure.

Respiratory Protection: Your First Line of Defense Against Inhalation

Given that the compound is a solid, the primary respiratory risk arises from the inhalation of fine dust particles, especially during weighing and transfer.

  • Minimum Requirement: A NIOSH-approved N95 dust mask should be used for all low-dust-generating activities.

  • Recommended for Higher Risk Procedures: For tasks with a higher potential for aerosolization, such as when handling larger quantities or during sonication, a half-mask respirator with P100 particulate filters is recommended. For operations with volatile solvents, combination cartridges for organic vapors and particulates should be used.

Eye and Face Protection: Shielding Your Most Sensitive Organs

The potential for serious eye irritation necessitates robust eye and face protection.[3]

  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Strongly Recommended: Chemical splash goggles provide a more complete seal around the eyes and are highly recommended.

  • Best Practice: When handling larger quantities or when there is a significant splash risk, a full face shield should be worn in conjunction with safety glasses or goggles.[7]

Skin and Body Protection: An Impermeable Barrier

Direct skin contact is a primary route of exposure. Your choice of gloves and lab coat is critical.

  • Gloves: Double-gloving with nitrile gloves is a standard and effective practice.[8] Nitrile provides good resistance to a wide range of chemicals.[9][10] Always inspect your gloves for any signs of degradation or puncture before and during use. Change gloves immediately if you suspect contamination.

  • Lab Coat: A clean, flame-resistant lab coat that is fully buttoned is required. Ensure it has long sleeves and fits properly.

  • Additional Protection: For procedures with a high risk of splashes or spills, consider a chemically resistant apron or a disposable suit.[9]

Footwear: The Foundation of Safety
  • Mandatory: Fully enclosed, non-perforated shoes are required in the laboratory at all times. This protects your feet from spills and falling objects.

Operational Protocols: Putting Safety into Practice

The following step-by-step procedures are designed to minimize your exposure to 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride during common laboratory operations.

Weighing and Aliquoting the Solid Compound
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Cover the work surface with disposable bench paper.

    • Don all required PPE as outlined above.

  • Procedure:

    • Perform all weighing and handling of the solid compound within the fume hood.

    • Use a dedicated spatula and weighing paper or boat.

    • To minimize dust generation, handle the compound gently.

    • Close the primary container immediately after use.

    • Clean any spills immediately with a damp cloth or paper towel, and dispose of it as hazardous waste.

Preparing Solutions
  • Preparation:

    • Follow the same preparation steps as for weighing the solid.

  • Procedure:

    • Slowly add the solid 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride to the solvent to prevent splashing.

    • Keep the container covered as much as possible during dissolution.

    • If sonication is required, ensure the vessel is securely capped.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials contaminated with 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride, including gloves, bench paper, weighing boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and any solvent used for rinsing contaminated glassware should be collected in a clearly labeled, sealed hazardous waste container for halogenated organic waste.

  • Empty Containers: The original product container, even if "empty," may retain residual compound and should be disposed of as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Visualizing Your Safety Workflow

To aid in the rapid selection of appropriate PPE, the following flowchart provides a clear decision-making pathway.

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_weighing Weighing Solid cluster_solution Preparing Solutions cluster_spill Spill or High Risk cluster_fume_hood Engineering Controls start Handling 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride weighing_solid Weighing small quantities of solid? start->weighing_solid weighing_ppe Minimum PPE: - N95 Dust Mask - Safety Glasses with Side Shields - Double Nitrile Gloves - Lab Coat weighing_solid->weighing_ppe Yes preparing_solution Preparing solutions? weighing_solid->preparing_solution No weighing_ppe->preparing_solution fume_hood All operations must be performed in a certified chemical fume hood. weighing_ppe->fume_hood solution_ppe Recommended PPE: - Half-mask Respirator (P100) - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat preparing_solution->solution_ppe Yes spill_risk Significant splash or spill risk? preparing_solution->spill_risk No solution_ppe->spill_risk solution_ppe->fume_hood spill_ppe Enhanced PPE: - Full Face Shield over Goggles - Chemical Resistant Apron/Suit - Consider Butyl Gloves for extended contact spill_risk->spill_ppe Yes spill_ppe->fume_hood

Caption: PPE Selection Workflow for Handling 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride.

By internalizing these protocols and understanding the rationale behind them, you empower yourself to conduct your research not only effectively but also safely. The responsible handling of every chemical, novel or familiar, is the hallmark of a proficient and trustworthy scientist.

References

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

  • European Industrial Gases Association. (n.d.). Selection of Personal Protective Equipment. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Bromoimidazo[1,2-a]pyridin-8-ol — Chemical Substance Information. Retrieved from [Link]

  • Kumar, S., et al. (2022). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 8(7), e09877. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.